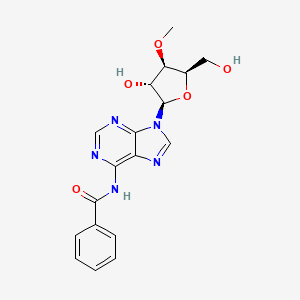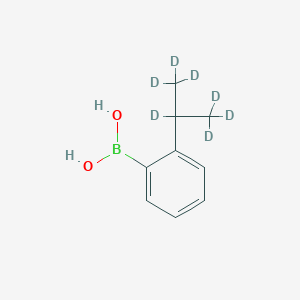
2-(iso-Propyl-d7)-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(iso-Propyl-d7)-phenylboronic acid is a deuterated boronic acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deuteration of isopropyl iodide to obtain 2-iodopropane-d7, which is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the desired product .
Industrial Production Methods
Industrial production of 2-(iso-Propyl-d7)-phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(iso-Propyl-d7)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group into borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phenol derivatives, borane derivatives, and various substituted phenyl compounds.
Scientific Research Applications
2-(iso-Propyl-d7)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism by which 2-(iso-Propyl-d7)-phenylboronic acid exerts its effects is primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological studies. The deuterium atoms in the isopropyl group can also influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Iodopropane-d7: Another deuterated compound used in similar applications.
Phenylboronic acid: The non-deuterated analog of 2-(iso-Propyl-d7)-phenylboronic acid.
2-Bromopropane-d7: A deuterated bromine compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of deuterium labeling and boronic acid functionality. This combination allows for precise studies of reaction mechanisms and the development of novel materials and drugs with improved properties.
Properties
CAS No. |
1629184-02-6 |
|---|---|
Molecular Formula |
C9H13BO2 |
Molecular Weight |
171.05 g/mol |
IUPAC Name |
[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/i1D3,2D3,7D |
InChI Key |
KTZUVUWIBZMHMC-QXMYYZBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1B(O)O)C([2H])([2H])[2H] |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
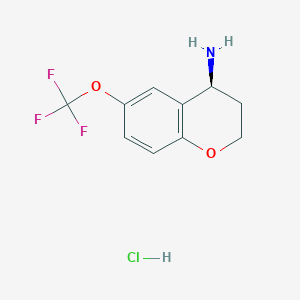
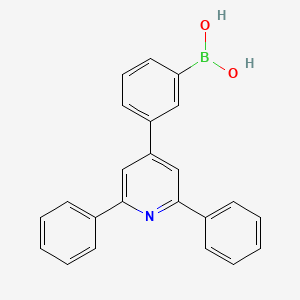

![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

palladium(II)](/img/structure/B14031108.png)
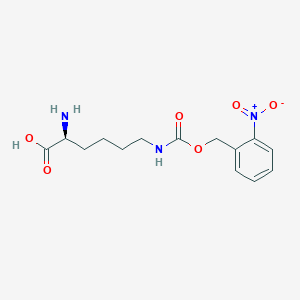
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
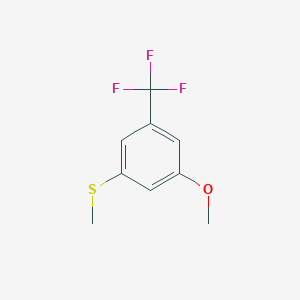
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
